ETHYL (Z)-3-(3-{[4-(TERT-BUTYL)PHENOXY]METHYL}-4-METHOXYPHENYL)-2-CYANO-2-PROPENOATE
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Overview
Description
ETHYL (Z)-3-(3-{[4-(TERT-BUTYL)PHENOXY]METHYL}-4-METHOXYPHENYL)-2-CYANO-2-PROPENOATE is an organic compound that belongs to the class of cyanoacrylates. Cyanoacrylates are known for their adhesive properties and are widely used in various industrial and medical applications. This compound, with its unique structure, may have specific properties and applications that make it valuable in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (Z)-3-(3-{[4-(TERT-BUTYL)PHENOXY]METHYL}-4-METHOXYPHENYL)-2-CYANO-2-PROPENOATE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(tert-butyl)phenol, 4-methoxybenzyl chloride, and ethyl cyanoacetate.
Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or potassium carbonate.
Reaction Steps: The synthesis may involve multiple steps, including nucleophilic substitution, esterification, and condensation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL (Z)-3-(3-{[4-(TERT-BUTYL)PHENOXY]METHYL}-4-METHOXYPHENYL)-2-CYANO-2-PROPENOATE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: In the study of enzyme inhibition or as a probe in biochemical assays.
Medicine: Potential use in drug development or as a component in medical adhesives.
Industry: Applications in the production of high-performance adhesives or coatings.
Mechanism of Action
The mechanism of action of ETHYL (Z)-3-(3-{[4-(TERT-BUTYL)PHENOXY]METHYL}-4-METHOXYPHENYL)-2-CYANO-2-PROPENOATE may involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form stable complexes with these targets, leading to inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl cyanoacrylate: Known for its use in superglue.
Ethyl cyanoacrylate: Another common adhesive with similar properties.
Butyl cyanoacrylate: Used in medical adhesives for wound closure.
Uniqueness
ETHYL (Z)-3-(3-{[4-(TERT-BUTYL)PHENOXY]METHYL}-4-METHOXYPHENYL)-2-CYANO-2-PROPENOATE is unique due to its specific substituents, which may impart distinct chemical and physical properties, making it suitable for specialized applications.
Properties
IUPAC Name |
ethyl (Z)-3-[3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl]-2-cyanoprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c1-6-28-23(26)18(15-25)13-17-7-12-22(27-5)19(14-17)16-29-21-10-8-20(9-11-21)24(2,3)4/h7-14H,6,16H2,1-5H3/b18-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIQVURULJMSPG-AQTBWJFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=C(C=C1)OC)COC2=CC=C(C=C2)C(C)(C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC(=C(C=C1)OC)COC2=CC=C(C=C2)C(C)(C)C)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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